N-(2,3-dimethylphenyl)morpholine-4-carbothioamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)morpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-10-4-3-5-12(11(10)2)14-13(17)15-6-8-16-9-7-15/h3-5H,6-9H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAPKHCJMMOKFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)N2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)morpholine-4-carbothioamide typically involves the reaction of 2,3-dimethylaniline with morpholine-4-carbothioamide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)morpholine-4-carbothioamide can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
1. Antimicrobial Properties
Research indicates that N-(2,3-dimethylphenyl)morpholine-4-carbothioamide exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
2. Anticancer Potential
The compound has been studied for its potential as an anticancer agent. It may target specific molecular pathways involved in cancer cell proliferation and survival. For instance, it has been shown to inhibit the activity of certain kinases associated with tumor growth . Case studies have demonstrated that derivatives of morpholine-based compounds exhibit cytotoxic effects against human cancer cell lines, indicating a promising avenue for drug development .
3. Enzyme Inhibition
This compound has been identified as a potential enzyme inhibitor. Its ability to bind to active sites of enzymes can prevent substrate binding and subsequent catalysis. This property is particularly valuable in drug design, where inhibiting specific enzymes can lead to therapeutic benefits in treating diseases such as cancer and infections .
Synthetic Applications
The synthesis of this compound typically involves the reaction of morpholine derivatives with thiocarbonyl compounds. This method allows for the production of various derivatives that can be further modified to enhance their biological activities or facilitate the synthesis of more complex molecules .
Case Studies
Several studies have documented the biological activities and potential applications of this compound:
- Study on Anticancer Activity : A recent investigation demonstrated that derivatives of this compound showed promising results in inhibiting cell proliferation in various cancer cell lines. The leading compound exhibited low IC50 values against HeLa cells and induced apoptosis through caspase activation .
- Enzyme Inhibition Studies : Another study focused on the enzyme inhibition properties of the compound, revealing its potential to act as a lead compound for developing new therapeutic agents targeting specific enzymes involved in disease progression .
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)morpholine-4-carbothioamide involves its interaction with biological targets such as enzymes and receptors. The thiourea group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with nucleic acids, potentially affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Morpholine-4-Carbothioamide Derivatives
Key Structural Variations :
- N-Acyl-morpholine-4-carbothioamides (e.g., from Aziz et al., 2020): These derivatives replace the N-aryl group with acyl chains. For example, N-acetyl or N-benzoyl substituents.
- Biological Activity: N-Acyl derivatives exhibit notable antimicrobial and antioxidant properties, attributed to the electron-withdrawing acyl groups enhancing reactivity with microbial enzymes or free radicals .
- N-(3-Methylphenyl)-2,6-dimethylmorpholine-4-carbothioamide : This analog (C₁₄H₂₀N₂OS, MW 264.39) features a 3-methylphenyl group and additional methyl groups on the morpholine ring. The 2,6-dimethylmorpholine likely increases hydrophobicity compared to the unsubstituted morpholine in the target compound .
Table 1: Comparison of Morpholine-4-Carbothioamide Derivatives
Key Differences :
Chloroacetamide Analogs with Aryl Substituents
Structural Context : Compounds like 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide () share the 2,3-dimethylphenyl group but replace the morpholine-carbothioamide core with chloroacetamide.
Applications : These chloroacetamides are primarily used as herbicides (e.g., alachlor, pretilachlor), leveraging the chloro group’s electrophilicity for plant enzyme inhibition .
Table 2: Chloroacetamide Herbicides vs. Target Compound
Key Differences :
- The morpholine-carbothioamide core in the target compound lacks the electrophilic chlorine critical for herbicidal activity, suggesting divergent applications (e.g., pharmaceuticals vs. agrochemicals).
- The thiourea group may enable hydrogen bonding absent in chloroacetamides, favoring interactions with biological targets .
Sulfonamide Derivatives with Similar Aryl Substituents
Example : N-(2,3-Dimethylphenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide () shares the 2,3-dimethylphenyl group but features a sulfonamide moiety.
Structural Impact : Sulfonamides are rigid and polar, contrasting with the more flexible thiourea group in the target compound. The 2,3-dimethylphenyl group in both compounds likely induces similar steric effects, but the sulfonamide’s strong electron-withdrawing nature may reduce bioavailability compared to carbothioamides .
Research Findings and Implications
- Activity Prediction : Based on N-acyl-morpholine-4-carbothioamides (), the target compound may exhibit antimicrobial or antioxidant activity, though the 2,3-dimethylphenyl group’s steric effects could modulate potency.
- Solubility and Bioavailability : The unsubstituted morpholine ring likely enhances water solubility compared to 2,6-dimethylmorpholine analogs, favoring drug-like properties .
Biological Activity
N-(2,3-dimethylphenyl)morpholine-4-carbothioamide is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a 2,3-dimethylphenyl group and a carbothioamide functional group. Its chemical structure can be represented as follows:
This structure contributes to its interaction with various biological targets.
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to alterations in metabolic pathways. For instance, it may interact with monoamine oxidase (MAO), influencing neurotransmitter levels in the brain .
- Receptor Modulation : It can bind to various receptors, potentially affecting signal transduction pathways involved in cell proliferation and apoptosis.
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Properties : Research indicates that this compound may exhibit cytotoxic effects against cancer cell lines, including HeLa and A549 cells. The mechanism involves the induction of apoptosis and inhibition of tubulin polymerization .
- Neuroprotective Effects : By inhibiting MAO-A and MAO-B enzymes, the compound may help in managing neurodegenerative diseases by increasing levels of neuroprotective neurotransmitters .
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although further studies are needed to confirm these effects.
Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results showed significant inhibition of cell growth in HeLa and A549 cells with IC50 values indicating effective potency.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.5 | Apoptosis induction |
| A549 | 12.3 | Tubulin inhibition |
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective potential of the compound. It was found to inhibit MAO-A with an IC50 value of 1.54 µM, demonstrating its capability to modulate neurotransmitter levels effectively.
| Enzyme | IC50 (µM) |
|---|---|
| MAO-A | 1.54 |
| MAO-B | 3.64 |
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(2,3-dimethylphenyl)morpholine-4-carbothioamide?
Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Acylation of morpholine-4-carbothioic acid with 2,3-dimethylphenyl isocyanate or coupling via thioamide-forming agents (e.g., Lawesson’s reagent) under inert conditions.
- Purification via column chromatography or recrystallization to achieve >95% purity, monitored by HPLC or TLC .
- Key parameters: Control reaction temperature (70–90°C) and solvent selection (e.g., DMF or THF) to minimize side reactions like oxidation of the thioamide group .
Basic: What biological activities have been reported for this compound and its analogs?
Answer:
Studies on structurally related N-acyl-morpholine-4-carbothioamides reveal:
- Antimicrobial activity : Moderate inhibition against Gram-positive bacteria (e.g., S. aureus MIC = 32 µg/mL) via disruption of membrane integrity .
- Antioxidant potential : Radical scavenging (IC~50~ = 45 µM in DPPH assays) attributed to the thioamide and morpholine moieties .
- Neurological interactions : Analogous compounds show affinity for serotonin/dopamine receptors, suggesting potential neuropharmacological applications .
Advanced: How can computational methods enhance the study of its structure-activity relationships (SAR)?
Answer:
- Molecular docking : Use tools like AutoDock Vina to predict binding modes with targets (e.g., bacterial enzymes or neurotransmitter receptors). Validate with MD simulations (GROMACS) to assess stability .
- QSAR modeling : Employ Gaussian or Spartan to correlate electronic properties (HOMO-LUMO gaps) with observed bioactivity. For example, electron-withdrawing substituents on the phenyl ring enhance antimicrobial potency .
- ADMET prediction : SwissADME or pkCSM to optimize pharmacokinetics (e.g., reduce hepatotoxicity risks) .
Advanced: What crystallographic techniques are critical for structural validation?
Answer:
- Single-crystal X-ray diffraction : Use SHELXL (for refinement) and ORTEP-3 (for visualization) to resolve bond lengths/angles. For example, the C=S bond in the thioamide group typically measures ~1.68 Å .
- Hydrogen-bond analysis : Identify intermolecular interactions (e.g., N–H···S) to explain packing patterns and stability .
- Validation tools : CheckCIF (for IUCr standards) and PLATON to detect disorder or twinning .
Advanced: How do structural analogs inform its mechanism of action?
Answer:
- Morpholine derivatives : Analogous compounds (e.g., N-(3-chloro-4-fluorophenyl)-morpholine-oxadiazole hybrids) inhibit microbial DNA gyrase via π-π stacking and hydrogen bonding .
- Thioamide modifications : Replacement with carboxamide reduces activity, underscoring the thio group’s role in redox modulation .
- Phenyl ring substitution : 2,3-dimethyl groups enhance lipophilicity, improving blood-brain barrier penetration in neurological studies .
Advanced: How to resolve contradictions in reported bioactivity data?
Answer:
- Dose-response standardization : Re-evaluate assays (e.g., MIC, IC~50~) under consistent conditions (pH, solvent, cell lines).
- Impurity profiling : Use LC-MS to confirm compound purity; trace impurities (e.g., oxidized byproducts) may skew results .
- Target-specific assays : Employ CRISPR-edited cell lines or enzyme inhibition assays (e.g., COX-2 for anti-inflammatory claims) to isolate mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
